N-Substituent Chemotype Divergence: 3-Chlorophenylpropanoyl Amide vs. Aryl Sulfonyl Pharmacophores
The target compound (CAS 1798678-34-8) bears an N-3-(3-chlorophenyl)propanoyl substituent featuring an amide linkage and a two-carbon ethylene spacer between the carbonyl and the meta-chlorophenyl ring. This contrasts with the closest commercially available analogs: CAS 1798491-44-7 carries an N-(2-trifluoromethyl)phenylsulfonyl group, and CAS 1798491-49-2 carries an N-(2-fluorophenyl)methylsulfonyl group [1]. The amide in the target compound provides a hydrogen-bond donor (N–H) absent in sulfonamides, while the ethylene spacer introduces conformational flexibility not present in the directly attached aryl sulfonyl comparators . These differences alter the vector, electronics, and hydrogen-bonding capacity of the N-substituent, which are critical parameters for target binding pocket complementarity within this scaffold class [2].
| Evidence Dimension | N-substituent chemical class and hydrogen-bond donor count |
|---|---|
| Target Compound Data | 3-(3-Chlorophenyl)propanoyl amide; 1 H-bond donor (amide N–H); ethylene spacer present |
| Comparator Or Baseline | CAS 1798491-44-7: N-(2-CF₃-phenyl)sulfonyl; 0 H-bond donors; no spacer. CAS 1798491-49-2: N-(2-F-phenyl)methylsulfonyl; 0 H-bond donors; methylene spacer. |
| Quantified Difference | Target compound is the only amide (vs. sulfonamide) among the three; possesses one additional H-bond donor; ethylene spacer length (2 C) vs. sulfonyl direct attachment or methylene (1 C) spacer |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES annotation [1] |
Why This Matters
The amide pharmacophore and ethylene linker distinguish this compound's target-binding potential from sulfonyl-based analogs; researchers targeting receptors or enzymes with amide-preferred binding pockets should select this compound over sulfonyl variants.
- [1] KuuJia Chemical Data Sheet. 4-[1-[(2-Fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one, CAS 1798491-49-2. Structural annotation and SMILES. View Source
- [2] US Patent US20230348421A1. 5-HT₂A receptor inhibitor or inverse agonist. Geneora Pharma. Published 2023-11-02. Class-level evidence that diverse N-substituents on azetidine cores drive differential receptor pharmacology. View Source
